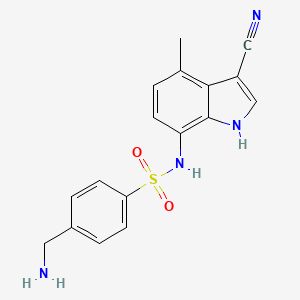
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of “this compound” and its analogs can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The “this compound” and its analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined by various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of “4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” research could focus on further exploring its potential applications in pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to understand its inhibitory potential against carbonic anhydrase-II enzyme .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline involves the reaction of 4-chloroaniline with sodium azide to form 4-azidoaniline, which is then reacted with copper(I) iodide and sodium ascorbate to form 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline via a copper-catalyzed azide-alkyne cycloaddition reaction.", "Starting Materials": [ "4-chloroaniline", "sodium azide", "copper(I) iodide", "sodium ascorbate", "acetonitrile", "water" ], "Reaction": [ "Dissolve 4-chloroaniline in acetonitrile and add sodium azide.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter off any precipitated sodium chloride.", "Concentrate the filtrate to obtain 4-azidoaniline.", "Dissolve 4-azidoaniline in a mixture of acetonitrile and water.", "Add copper(I) iodide and sodium ascorbate to the solution.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter off any precipitated copper(I) iodide.", "Concentrate the filtrate to obtain 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline." ] } | |
Número CAS |
1864487-90-0 |
Fórmula molecular |
C9H10N4 |
Peso molecular |
174.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)